Methyl 2-bromo-2-(2-nitrophenyl)acetate CAS 42794-41-2 properties
Methyl 2-bromo-2-(2-nitrophenyl)acetate CAS 42794-41-2 properties
An In-depth Technical Guide to Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS 42794-41-2)
Abstract
Methyl 2-bromo-2-(2-nitrophenyl)acetate is a highly functionalized organic compound possessing significant potential as a reactive intermediate in advanced organic synthesis. Its structure, which incorporates an α-bromo ester, a methoxy carbonyl group, and an ortho-nitro-substituted phenyl ring, makes it a versatile building block for constructing complex molecular architectures, particularly heterocyclic scaffolds relevant to pharmaceutical and materials science. This guide provides a comprehensive overview of its properties, a proposed synthetic route, its anticipated reactivity, and critical safety considerations, designed for researchers and professionals in drug development and chemical synthesis.
Core Molecular Structure and Physicochemical Properties
Methyl 2-bromo-2-(2-nitrophenyl)acetate, CAS 42794-41-2, is characterized by a bromine atom positioned at the alpha-carbon relative to both the ester carbonyl and the 2-nitrophenyl ring. This specific arrangement dictates its chemical behavior, rendering the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. The ortho-nitro group significantly influences the electronic properties of the aromatic ring and can serve as a precursor to an amino group for subsequent cyclization reactions.
Due to the limited availability of direct experimental data for this specific compound, the following properties are a combination of calculated values and predictions based on analogous structures.
Table 1: Physicochemical Properties of Methyl 2-bromo-2-(2-nitrophenyl)acetate
| Property | Value / Description | Source / Method |
| CAS Number | 42794-41-2 | - |
| Molecular Formula | C₉H₈BrNO₄ | Calculated |
| Molecular Weight | 274.07 g/mol | Calculated |
| IUPAC Name | methyl 2-bromo-2-(2-nitrophenyl)acetate | IUPAC Nomenclature |
| Appearance | Expected to be a yellow to pale brown crystalline solid or oil. | Inferred from analogues[1] |
| Melting/Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). | Chemical Principles |
Spectroscopic Profile (Predicted)
The structural identity of Methyl 2-bromo-2-(2-nitrophenyl)acetate can be confirmed through standard spectroscopic methods. The following table outlines the anticipated spectral characteristics.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: 4H, complex multiplet pattern in the ~7.5-8.2 ppm range, characteristic of an ortho-substituted nitrobenzene. - Methine Proton (CH-Br): 1H, singlet, expected ~5.5-6.0 ppm. - Methoxy Protons (OCH₃): 3H, singlet, expected ~3.7-3.9 ppm.[2] |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~165-170 ppm. - Aromatic Carbons: ~124-150 ppm (6 signals). - Methine Carbon (C-Br): ~45-55 ppm. - Methoxy Carbon (OCH₃): ~53 ppm. |
| IR Spectroscopy | - C=O Stretch (Ester): ~1740-1760 cm⁻¹.[3] - NO₂ Asymmetric Stretch: ~1520-1540 cm⁻¹.[4] - NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹.[4] - C-O Stretch (Ester): ~1200-1250 cm⁻¹. - C-Br Stretch: ~550-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic doublet peak due to bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 273 and 275. - Key Fragments: Loss of •Br (m/z 194), loss of •OCH₃ (m/z 243/245), loss of •COOCH₃ (m/z 214/216), and loss of NO₂ (m/z 227/229). |
Synthesis and Reactivity
The most logical and efficient synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate involves the direct α-bromination of its precursor, Methyl 2-(2-nitrophenyl)acetate (CAS 30095-98-8).
Caption: Proposed synthetic pathway via radical bromination.
Protocol 1: Synthesis via α-Bromination of Methyl 2-(2-nitrophenyl)acetate
Causality: The benzylic position, alpha to both the phenyl ring and the ester carbonyl, is activated for radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator is required to start the chain reaction.
Methodology:
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Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-(2-nitrophenyl)acetate (1.0 equiv).[5]
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Reagents: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv).
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Solvent: Add a sufficient volume of an inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to dissolve the starting material.
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Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
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Extraction: Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure title compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its two primary reactive sites: the electrophilic α-carbon and the reducible nitro group.
Caption: Key reaction pathways for the title compound.
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Nucleophilic Substitution: The C-Br bond is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., alcohols, amines, thiols, azides), providing a direct route to α-functionalized 2-nitrophenylacetates. This is a cornerstone of its utility as a synthetic intermediate.[6]
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Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is often a key step in the synthesis of heterocyclic compounds, where the newly formed amine can undergo intramolecular cyclization with the ester or a derivative.[1][7]
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Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters, offering further handles for molecular elaboration.[8]
Safety and Handling
Table 3: Inferred GHS Hazard Profile
| Hazard Category | GHS Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Eye Irritation | H319 | Causes serious eye irritation.[9] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |
Handling Protocol:
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[10]
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Potential Applications in Drug Discovery
The true value of Methyl 2-bromo-2-(2-nitrophenyl)acetate lies in its potential as a precursor to complex heterocyclic systems, which form the core of many modern pharmaceuticals. A common synthetic strategy involves an initial nucleophilic substitution followed by nitro group reduction and intramolecular cyclization.
Caption: Hypothetical synthesis of a heterocyclic scaffold.
This sequence allows for the rapid assembly of molecular complexity. For instance, reaction with a primary amine, followed by reduction and cyclization, could lead to the formation of substituted benzodiazepine or piperazinone cores, which are privileged structures in medicinal chemistry. The ability to introduce diversity through the choice of nucleophile in the first step makes this compound a valuable tool for building libraries of potential drug candidates.[1]
Conclusion
While direct experimental data on Methyl 2-bromo-2-(2-nitrophenyl)acetate remains scarce, its molecular structure provides a clear roadmap to its synthesis, reactivity, and potential applications. As a highly activated electrophile and a precursor to synthetically versatile anilines, it stands out as a potent intermediate for the construction of novel, pharmaceutically relevant heterocyclic compounds. Researchers employing this reagent should proceed with the stringent safety precautions outlined, leveraging its reactivity to accelerate the discovery of complex molecules.
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Rizzoli, C., Marku, E., & Greci, L. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Crystallographic Communications, 67(3), o698. Available at: [Link]
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